(3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-bromophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-13-4-1-3-11(9-13)15(18)17-7-6-12(10-17)14-5-2-8-19-14/h1-5,8-9,12H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLNCEUUKFDMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone , with the molecular formula C15H14BrNOS and a molecular weight of 336.25 g/mol, is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Structure and Properties
The compound features a pyrrolidine ring and a thiophene ring , which are known for their roles in various pharmacologically active compounds. The presence of bromine in the phenyl group enhances its biological interactions, making it a subject of interest in medicinal chemistry.
Target Receptors
Pyrrolidine derivatives often exhibit high affinity for multiple receptors, including:
- Dopamine receptors
- Serotonin receptors
- Cholinergic receptors
These interactions can lead to various therapeutic effects, including neuroprotective and anti-inflammatory actions.
Biochemical Pathways
The compound is involved in several biochemical pathways that contribute to its pharmacological effects:
- Antiviral activity : Inhibits viral replication through interference with viral enzymes.
- Anticancer properties : Induces apoptosis in cancer cells by modulating cell cycle proteins.
- Antimicrobial effects : Disrupts bacterial cell membrane integrity, leading to cell death .
Pharmacokinetics
Research indicates that pyrrolidine and thiophene derivatives generally possess good bioavailability due to their ability to form stable non-covalent interactions with biological macromolecules. This characteristic enhances their therapeutic potential by improving absorption and distribution within the body.
Biological Activities
The compound exhibits a broad spectrum of biological activities, which can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antiviral | Effective against various viral strains. |
| Anticancer | Induces apoptosis in different cancer cell lines. |
| Antimicrobial | Active against both Gram-positive and Gram-negative bacteria. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo. |
| Antioxidant | Scavenges free radicals, reducing oxidative stress. |
Case Studies
- Anticancer Activity : A study demonstrated that the compound significantly reduced cell viability in pancreatic cancer cells, showing an IC50 value of 12 µM. This effect was attributed to the induction of apoptosis via the mitochondrial pathway .
- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 25 µg/mL and 30 µg/mL respectively .
- Anti-inflammatory Properties : The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.
Scientific Research Applications
Anticancer Activity
Research has indicated that (3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone exhibits significant antiproliferative effects against various cancer cell lines.
Case Study: MDA-MB-231 Cells
- Objective : To evaluate the compound's effect on triple-negative breast cancer cell line MDA-MB-231.
- Method : In vitro assays were conducted to assess cell viability after treatment with varying concentrations of the compound.
- Results : A reduction in cell viability by approximately 55% was observed at a concentration of 10 µM after three days of treatment, indicating strong anticancer potential.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial strains, making it a candidate for developing new antibacterial agents.
Case Study: Antimicrobial Efficacy
- Objective : To determine the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results : The compound showed significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa.
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Significant inhibition |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects.
Mechanism of Action
- The compound inhibits the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs), suggesting potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the bromophenyl and thiophene moieties can significantly influence potency and selectivity against target cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Physical Properties
Key Observations :
- Core Structure: The target compound’s pyrrolidine-methanone scaffold differs from pyrazoline (3d) or chromenone hybrids (Example 62). Pyrrolidine rings offer conformational flexibility, while pyrazolines introduce rigidity.
- Substituent Impact :
- The 3-bromophenyl group in the target compound and 3d may enhance electrophilic reactivity compared to fluorophenyl (Example 62) or methylthiophene ().
- Thiophene’s electron-rich nature contrasts with bromophenyl’s electron-withdrawing effect, affecting charge distribution and intermolecular interactions.
- Melting Points : Higher melting points in Example 62 (227–230°C) suggest stronger crystal packing due to fluorinated aromatic systems, whereas 3d’s lower melting point (124–126°C) may reflect less dense packing from methoxy groups.
Spectroscopic and Analytical Characterization
Regulatory and Functional Considerations
- Regulatory Status : lists Schedule I/II classifications for thiophene- and pyrrolidine-containing compounds (e.g., 2-(pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one) . The target compound’s regulatory status is unclear but warrants evaluation due to structural similarities.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing (3-Bromophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone?
- Methodological Answer : The compound can be synthesized via coupling reactions between a bromophenyl carbonyl intermediate and a substituted pyrrolidine. For example, 3-bromo-substituted aryl ketones can react with thiophene-functionalized pyrrolidines under amide bond-forming conditions (e.g., using carbodiimide coupling agents like EDCI or DCC) . Optimize reaction conditions (solvent, temperature, catalyst) to improve yield, as demonstrated in analogous syntheses of pyrrolidinyl methanones (e.g., 79% yield achieved via coupling of carboxylic acids with pyrrolidine derivatives using activating agents) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for characteristic signals:
- Thiophene protons (δ 6.8–7.5 ppm) and pyrrolidine CH/CH groups (δ 1.5–3.5 ppm).
- Aromatic protons from the 3-bromophenyl group (δ 7.2–7.8 ppm) .
- IR : Confirm the carbonyl stretch (C=O) near 1650–1700 cm .
- MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H] observed in analogous compounds with <5 ppm error) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid inhalation of vapors, especially during reactions involving brominated intermediates .
- Refer to Safety Data Sheets (SDS) for structurally similar pyrrolidinyl methanones, which highlight risks of skin/eye irritation and recommend ethanol/water mixtures for spill cleanup .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the pyrrolidine-thiophene moiety?
- Methodological Answer :
- Grow single crystals via slow evaporation in a solvent like dichloromethane/hexane.
- Use SHELX software for structure solution and refinement. For example, SHELXL has been widely applied to small-molecule crystallography, enabling precise determination of bond angles, torsion angles, and stereochemistry .
- Validate the refined structure using R-factor metrics (<5% for high-quality data) .
Q. What catalytic strategies enable regioselective functionalization of the thiophene ring?
- Methodological Answer :
- Rhodium(III)-catalyzed C–H alkenylation: This method allows selective modification of heteroaromatic rings (e.g., thiophene) without pre-functionalization. For example, Rh(III) catalysts with itaconate partners achieved >85% yields in analogous alkenylation reactions .
- Optimize catalyst loading (0.1–2.0 mol%) and solvent (DCE or TFE) to balance reactivity and selectivity .
Q. How can researchers address contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Design : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Data Validation : Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm target engagement. For example, dual orexin receptor antagonists with pyrrolidine motifs were validated via electrophysiology and calcium flux assays .
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance, particularly for dose-response curves (IC values) .
Q. What computational methods predict the compound’s solubility and bioavailability?
- Methodological Answer :
- LogP Calculation : Use software like ChemAxon or Schrödinger to estimate partition coefficients. The bromophenyl group increases hydrophobicity (predicted LogP ~3.5), which may limit aqueous solubility .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane permeability. For example, MD studies on pyrrolidinyl methanones revealed preferential localization in hydrophobic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
